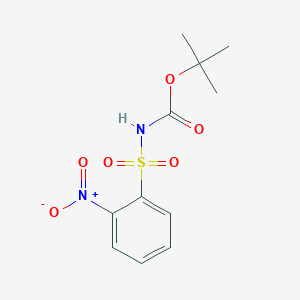

N-Boc-2-nitrobenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-nitrophenyl)sulfonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O6S/c1-11(2,3)19-10(14)12-20(17,18)9-7-5-4-6-8(9)13(15)16/h4-7H,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYBGHIVTXTUCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456738 | |

| Record name | N-Boc-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198572-71-3 | |

| Record name | N-Boc-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Boc-2-nitrobenzenesulfonamide: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Introduction: Navigating Amine Protection with a Versatile Reagent

In the intricate landscape of modern organic synthesis, particularly within the realm of pharmaceutical and agrochemical development, the strategic protection and deprotection of functional groups is a cornerstone of success. Among the myriad of functionalities, the amine group presents a unique challenge due to its inherent nucleophilicity and basicity. The selection of an appropriate protecting group is therefore a critical decision that can significantly impact the efficiency, yield, and overall feasibility of a synthetic route. This guide provides an in-depth exploration of N-Boc-2-nitrobenzenesulfonamide, a reagent that has garnered considerable attention for its utility in the temporary protection of primary amines.

This document moves beyond a simple recitation of facts, offering a holistic perspective grounded in practical application and mechanistic understanding. We will delve into the core physical and chemical properties of this compound, elucidating the structural attributes that govern its reactivity. Furthermore, we will present detailed, field-proven protocols for its application and subsequent cleavage, empowering researchers to confidently integrate this versatile tool into their synthetic workflows. The overarching goal is to equip scientists and drug development professionals with the knowledge to leverage the unique characteristics of this compound for the elegant and efficient construction of complex molecular architectures.

Physicochemical Properties: A Foundation for Application

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in the laboratory. These characteristics dictate its solubility in various solvent systems, its stability under different reaction conditions, and the appropriate methods for its handling and purification.

Core Physical Data

This compound is typically supplied as a white to light yellow powder or crystalline solid.[1][2] Its fundamental physical properties are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄N₂O₆S | [3][4][5] |

| Molecular Weight | 302.30 g/mol | [6][7] |

| Appearance | White to light yellow powder or crystals | [1][2] |

| CAS Number | 198572-71-3 | [4][7] |

| Melting Point | Not consistently reported; parent 2-nitrobenzenesulfonamide melts at 190-192 °C | [8][9] |

| Solubility | Slightly soluble in water; soluble in many organic solvents such as DMSO and methanol (with heating) | [10][11] |

| Storage | Room temperature, in a dry, well-ventilated place | [1][4] |

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic analysis provides an unambiguous confirmation of a compound's identity and purity. The key spectral features of this compound are detailed below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton and carbon NMR spectra of this compound will exhibit characteristic signals corresponding to the aromatic protons of the nitrobenzenesulfonyl group and the protons of the tert-butoxycarbonyl (Boc) group. Based on data for structurally similar compounds, the aromatic protons are expected to appear in the downfield region (δ 7.5-8.5 ppm), with splitting patterns dictated by their substitution on the benzene ring.[3][12] The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet in the upfield region (δ ~1.4-1.5 ppm).[5] In the ¹³C NMR spectrum, characteristic signals for the aromatic carbons, the carbonyl carbon of the Boc group (δ ~150-155 ppm), and the quaternary and methyl carbons of the tert-butyl group will be observed.[1][5]

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound provides valuable information about the functional groups present in the molecule. Key vibrational bands are expected for:

-

N-H Stretching: A peak in the region of 3200-3400 cm⁻¹, which may be broad depending on hydrogen bonding.

-

C=O Stretching (Boc group): A strong absorption band around 1700-1750 cm⁻¹.[13]

-

S=O Stretching (Sulfonamide): Two characteristic strong bands, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[14]

-

N-O Stretching (Nitro group): Strong absorption bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).[13]

-

C-H Stretching (Aromatic and Aliphatic): Peaks in the regions of 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.[15]

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) or adducts with sodium ([M+Na]⁺) or other cations. The exact mass can be used to confirm the elemental composition of the molecule.[6]

Chemical Properties and Reactivity: A Tool for Amine Manipulation

The synthetic utility of this compound stems from its unique reactivity profile, which allows for the efficient protection of primary amines and their subsequent elaboration.

Synthesis of this compound

The reagent itself is readily prepared from commercially available 2-nitrobenzenesulfonamide and di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine, and a catalyst like 4-(dimethylamino)pyridine (DMAP).

Experimental Protocol: Synthesis of this compound

-

To a stirred solution of 2-nitrobenzenesulfonamide in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at room temperature, add triethylamine (2.0 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

-

To this mixture, add di-tert-butyl dicarbonate (1.5 equivalents) portion-wise.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound as a solid.

Protection of Primary Amines

This compound serves as an effective reagent for the protection of primary amines. The reaction proceeds via the alkylation of the sulfonamide nitrogen. This can be achieved under various conditions, including the Mitsunobu reaction for the conversion of alcohols to protected amines, or by conventional alkylation of the corresponding this compound anion with an alkyl halide.

Deprotection: The Key to Versatility

A significant advantage of the 2-nitrobenzenesulfonamide protecting group is its facile cleavage under mild conditions that are orthogonal to many other protecting groups, including the Boc group itself. The deprotection is typically achieved by treatment with a thiol and a base. The electron-withdrawing nature of the ortho-nitro group facilitates nucleophilic aromatic substitution, leading to the cleavage of the sulfonamide bond.

Deprotection Mechanism: Thiol-Mediated Cleavage

The deprotection proceeds through a Meisenheimer complex intermediate. The thiolate anion, generated in situ from the thiol and a base, acts as a soft nucleophile that attacks the electron-deficient aromatic ring. This is followed by the collapse of the intermediate and release of the free amine.

Caption: Thiol-mediated deprotection of a 2-nitrobenzenesulfonamide-protected amine.

Experimental Protocol: Deprotection of N-Alkyl-2-nitrobenzenesulfonamides

-

Dissolve the N-alkyl-2-nitrobenzenesulfonamide in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a suitable thiol, for example, thiophenol or mercaptoethanol (excess), followed by a base such as potassium carbonate or cesium carbonate.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude amine can then be purified by column chromatography or distillation.

This mild deprotection protocol makes the 2-nitrobenzenesulfonamide group particularly valuable in the synthesis of complex molecules with sensitive functionalities.

Applications in Drug Discovery and Development

The sulfonamide functional group is a well-established pharmacophore found in a wide range of clinically approved drugs, including antibacterial agents, diuretics, and anticonvulsants.[16] The ability to readily introduce and remove the 2-nitrobenzenesulfonamide group provides medicinal chemists with a powerful tool for the synthesis of novel drug candidates. By temporarily masking a primary amine, other parts of the molecule can be selectively modified. This strategy is crucial in the construction of compound libraries for high-throughput screening and in the lead optimization phase of drug discovery.[17][]

The use of protecting groups like this compound allows for the synthesis of complex nitrogen-containing heterocycles, which are prevalent scaffolds in many therapeutic agents. The mild deprotection conditions ensure the survival of other sensitive functional groups that might be present in the drug molecule, thereby enabling more convergent and efficient synthetic strategies.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound and its parent compound, 2-nitrobenzenesulfonamide. It is recommended to handle these compounds in a well-ventilated fume hood. Personal protective equipment, including safety glasses, laboratory coat, and chemical-resistant gloves, should be worn.[4] In case of contact with skin or eyes, rinse immediately with plenty of water.[4] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound has established itself as a valuable reagent in the synthetic chemist's toolbox. Its well-defined physical and chemical properties, coupled with its straightforward synthesis and, most importantly, its mild and selective deprotection conditions, make it an attractive choice for the protection of primary amines. For researchers, scientists, and drug development professionals, a comprehensive understanding of this reagent's characteristics and applications can unlock new possibilities in the design and execution of synthetic routes for novel and complex molecules. As the demand for more sophisticated and functionally diverse chemical entities continues to grow, the strategic use of versatile protecting groups like this compound will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis and medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. rsc.org [rsc.org]

- 4. fishersci.es [fishersci.es]

- 5. rsc.org [rsc.org]

- 6. This compound | C11H14N2O6S | CID 11141172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. labproinc.com [labproinc.com]

- 9. 2-ニトロベンゼンスルホンアミド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2-Nitrobenzenesulfonamide CAS#: 5455-59-4 [m.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. eng.uc.edu [eng.uc.edu]

- 14. Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. benchchem.com [benchchem.com]

- 17. 2,4,6-Triisopropylbenzenesulfonamide: Monte Carlo structure solution from X-ray powder diffraction data for a molecular system containing four independent asymmetric rotors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Action Mechanism of N-Boc-2-nitrobenzenesulfonamide: A Technical Guide to Amine Protection and Elaboration

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Approach to Amine Synthesis

In the intricate landscape of multi-step organic synthesis, the strategic protection and manipulation of amine functionalities are paramount. The development of versatile reagents that offer not only robust protection but also facile and orthogonal deprotection pathways is a continuous pursuit. N-Boc-2-nitrobenzenesulfonamide has emerged as a powerful tool in this arena, serving as a highly effective precursor for the synthesis of N-Boc protected primary amines from a variety of electrophiles. This guide provides an in-depth exploration of the core mechanisms, practical applications, and field-proven protocols associated with this reagent, grounded in the principles of the renowned Fukuyama Amine Synthesis.[1][2]

The utility of this reagent lies in a two-part strategy: the 2-nitrobenzenesulfonyl ("nosyl" or "Ns") group acts as a potent activating group for N-alkylation, while the tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group on the final amine product. The key to this methodology is the remarkable ease with which the nosyl group can be cleaved under mild, nucleophilic conditions, a feature that distinguishes it from more resilient sulfonamides like the tosyl group.[1][3][4]

Part 1: The Core Chemistry - Protection and Deprotection Mechanisms

The this compound reagent does not function as a traditional "protecting group" in a single step. Instead, it acts as a sophisticated amine anion equivalent. The process involves two key stages: alkylation of the sulfonamide, followed by the selective cleavage of the nosyl group to unveil the desired N-Boc-protected amine.

Activation and Alkylation: The Role of the Nosyl Group

The journey begins with the alkylation of this compound. The sulfonamide N-H proton is rendered sufficiently acidic by the two powerful electron-withdrawing groups attached to the nitrogen: the 2-nitrobenzenesulfonyl group and the Boc group. This acidity allows for easy deprotonation with mild bases to form a nucleophilic nitrogen anion.

This anion can then be alkylated by various electrophiles, such as alkyl halides or alcohols under Mitsunobu conditions.[2][4][5] The choice of alkylation protocol depends on the substrate, with the Mitsunobu reaction being particularly effective for the conversion of primary and secondary alcohols.[6]

Causality of Experimental Choice:

-

Why the Nosyl Group? The strongly electron-withdrawing nature of the o-nitrobenzenesulfonyl group is critical. It not only increases the acidity of the N-H proton for facile alkylation but, more importantly, it powerfully activates the aromatic ring for the subsequent deprotection step.[7][8]

-

Mitsunobu vs. Conventional Alkylation: The Mitsunobu reaction (using reagents like DEAD or DTBAD and PPh₃) is advantageous for directly converting alcohols, which are often more readily available or stereochemically defined than their corresponding halides.[2][6] It proceeds under mild, neutral conditions, broadening the functional group tolerance. Conventional alkylation with alkyl halides and a base like Cs₂CO₃ or K₂CO₃ is a more classical and often more economical approach for simpler substrates.

Below is a workflow illustrating the initial activation and alkylation process.

Caption: General workflow for the alkylation of this compound.

Deprotection: The SNAr Mechanism in Action

The defining feature and most significant advantage of the nosyl group is its facile removal under mild, non-acidic, and non-reductive conditions.[1] This deprotection proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[7][8]

The process is initiated by the attack of a soft nucleophile, typically a thiolate anion (generated from a thiol like thiophenol or mercaptoacetic acid and a base), at the ipso-carbon of the nitroaromatic ring (the carbon atom bonded to the sulfur).[1][9] The strong electron-withdrawing effect of the ortho-nitro group is crucial, as it stabilizes the resulting negatively charged intermediate, known as a Meisenheimer complex.[1][7][8] This complex then collapses, cleaving the sulfur-nitrogen bond to release the desired N-Boc-protected amine and a diaryl sulfide byproduct.

Causality of Experimental Choice:

-

Why a Thiol? Soft nucleophiles like thiolates are highly effective for SNAr reactions on electron-deficient aromatic rings. Their polarizability allows for efficient orbital overlap in the transition state leading to the Meisenheimer complex.

-

Why the ortho-Nitro Group? The proximity of the nitro group to the site of nucleophilic attack provides powerful resonance stabilization for the Meisenheimer intermediate, dramatically lowering the activation energy for the reaction.[7][10][11] This is why 2-nitrobenzenesulfonamides are more readily cleaved than their 4-nitro counterparts.[12]

The mechanism is depicted below:

Caption: Mechanism of nosyl group deprotection via a Meisenheimer intermediate.

Orthogonal Deprotection Strategy

A key advantage of this methodology is the orthogonality of the two protecting groups. The nosyl group is stable to the acidic conditions required to remove the Boc group, and the Boc group is stable to the mild basic/nucleophilic conditions used to remove the nosyl group.[5][13]

-

Nosyl Removal (Boc Stays): Thiophenol, K₂CO₃ in CH₃CN or DMF.[1][12]

-

Boc Removal (Nosyl Stays): Trifluoroacetic acid (TFA) in CH₂Cl₂.[5][14][15]

This orthogonality allows for selective deprotection and further functionalization at either the nitrogen or the Boc-protected amine, providing significant flexibility in complex synthetic routes.[5]

Part 2: Experimental Protocols and Data

The following sections provide detailed, field-proven methodologies for the key transformations discussed.

Synthesis of this compound (2)

This procedure details the straightforward acylation of commercially available 2-nitrobenzenesulfonamide.

Protocol:

-

To a stirred solution of 2-nitrobenzenesulfonamide (1.0 equiv) in dichloromethane (CH₂Cl₂), add triethylamine (Et₃N, 2.0 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1-0.5 equiv).[5][12]

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting sulfonamide is consumed.

-

Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or flash column chromatography to afford this compound as a crystalline solid (typically >95% yield).[5]

Alkylation via Mitsunobu Reaction

This protocol is adapted for the alkylation of this compound with a primary alcohol.

Protocol:

-

In an argon-flushed, round-bottomed flask, dissolve this compound (1.0 equiv), the desired primary alcohol (1.5-2.0 equiv), and triphenylphosphine (PPh₃, 2.0 equiv) in anhydrous benzene or THF.[5]

-

Cool the stirred solution to 0 °C in an ice bath.

-

Slowly add diethyl azodicarboxylate (DEAD) or di-tert-butyl azodicarboxylate (DTBAD) (2.0 equiv) dropwise.[5][6]

-

Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture in vacuo.

-

Purify the residue by flash column chromatography on silica gel to isolate the N-alkylated product.[5]

Deprotection of the Nosyl Group

This protocol describes the standard conditions for removing the nosyl group to yield the final N-Boc amine.

Protocol:

-

In a round-bottomed flask, dissolve the N-alkylated-N-Boc-2-nitrobenzenesulfonamide (1.0 equiv) in acetonitrile or DMF (approx. 0.5 M).[1][5]

-

Add potassium carbonate (K₂CO₃, 3.0-5.0 equiv) or lithium hydroxide (LiOH·H₂O, 4.0 equiv).[5]

-

Add thiophenol (2.5 equiv) or mercaptoacetic acid (2.0 equiv) to the stirred suspension.[1][5]

-

Heat the reaction mixture to 40-50 °C for 30-60 minutes.[1] Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature, pour it into a saturated NaHCO₃ solution or water, and extract with an organic solvent (e.g., ether or ethyl acetate).[1][5]

-

Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

The crude N-Boc amine can be purified by flash column chromatography. Yields are typically excellent (85-95%).[1][5]

Comparative Data for Nosyl Deprotection Conditions

The choice of thiol and base can be tailored to the specific substrate. The following table summarizes common conditions.

| Thiol Reagent (equiv.) | Base (equiv.) | Solvent | Temp (°C) | Typical Time | Yield (%) | Reference |

| Thiophenol (2.5) | KOH (2.5) | Acetonitrile | 50 | 40 min | 89-91 | [1] |

| Mercaptoacetic Acid (2.0) | LiOH·H₂O (4.0) | DMF | RT | 25 min | 92 | [5] |

| Thiophenol (1.5) | K₂CO₃ (3.0) | CH₃CN | RT | 1-2 h | >90 | General |

Conclusion

This compound is a versatile and highly efficient reagent for the synthesis of N-Boc protected primary amines. Its mechanism of action relies on the unique properties of the 2-nitrobenzenesulfonyl group, which facilitates both the initial N-alkylation and, crucially, its own mild removal via a nucleophilic aromatic substitution pathway. The orthogonality with the acid-labile Boc group provides chemists with a powerful and flexible tool for complex target synthesis, embodying the principles of modern synthetic strategy where reaction conditions are mild, yields are high, and functional group compatibility is broad. This guide provides the foundational knowledge and practical protocols for researchers to confidently implement this methodology in their synthetic endeavors.

References

- 1. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 2. researchgate.net [researchgate.net]

- 3. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Application to the synthesis of a lung-targeted gene delivery agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Amine Protection / Deprotection [fishersci.co.uk]

- 15. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to the Synthesis and Characterization of N-Boc-2-nitrobenzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of N-Boc-2-nitrobenzenesulfonamide, a versatile reagent in modern organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the rationale behind the synthetic protocol, detail the analytical techniques for its characterization, and explore its utility as a key building block in the synthesis of complex molecules.

Introduction: Strategic Importance in Amine Synthesis

This compound, also known as tert-butyl N-[(2-nitrophenyl)sulfonyl]carbamate, is a valuable intermediate in organic synthesis.[1][2] Its structure incorporates two key functionalities: the tert-butoxycarbonyl (Boc) group, a widely used acid-labile protecting group for amines, and the 2-nitrobenzenesulfonyl (nosyl) group, which also serves as a protecting group for amines but is cleaved under different, mild nucleophilic conditions.[3][4][5] This orthogonal protection strategy embodied in a single reagent allows for the selective and sequential manipulation of nitrogen functionalities, a critical aspect in the multi-step synthesis of pharmaceuticals and other complex organic molecules.[1][6]

The strategic advantage of this compound lies in its ability to act as a precursor to N-Boc protected primary amines from alcohols and alkyl halides.[7] The nosyl group activates the sulfonamide nitrogen for alkylation, and its subsequent removal under mild conditions, which preserves the Boc group, offers a robust method for introducing a protected primary amine.[3][7] This guide will provide a detailed, field-proven protocol for the synthesis and characterization of this important synthetic tool.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved through the acylation of 2-nitrobenzenesulfonamide with di-tert-butyl dicarbonate (Boc₂O).[7] The causality behind the choice of reagents is rooted in their well-established reactivity and commercial availability.

Reaction Rationale and Mechanism

The reaction proceeds via the nucleophilic attack of the sulfonamide nitrogen of 2-nitrobenzenesulfonamide on one of the carbonyl carbons of Boc₂O. The presence of a non-nucleophilic base, such as triethylamine (Et₃N), is crucial to deprotonate the sulfonamide, thereby increasing its nucleophilicity. 4-(Dimethylamino)pyridine (DMAP) is often employed as a nucleophilic catalyst to accelerate the reaction by forming a more reactive intermediate with Boc₂O.

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Detailed Step-by-Step Protocol

This protocol is a self-validating system, with in-process controls to ensure reaction completion and product purity.

-

Reaction Setup: To a stirred solution of 2-nitrobenzenesulfonamide (1.0 equiv) in dichloromethane (CH₂Cl₂) at room temperature, add triethylamine (2.0 equiv), di-tert-butyl dicarbonate (1.5 equiv), and a catalytic amount of 4-(dimethylamino)pyridine (0.1-0.5 equiv).[7]

-

Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Aqueous Work-up: Upon completion, the reaction mixture is poured into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and quench the reaction.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent such as dichloromethane or ethyl acetate. The combined organic extracts are then washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude residue is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound as a white to light yellow powder or crystals.[1][7]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods is employed for this purpose.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O₆S | [2][8] |

| Molecular Weight | 302.30 g/mol | [8] |

| Appearance | White to light yellow powder or crystals | [1] |

| CAS Number | 198572-71-3 | [2][8] |

| Purity (Typical) | ≥ 98% (by HPLC) | [1] |

| Storage | Room Temperature | [1] |

Spectroscopic Data (Expected)

The following table summarizes the expected spectroscopic data for this compound based on its structure and established principles of spectroscopy.[9][10][11][12][13]

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (multiplets, ~7.5-8.2 ppm), Boc protons (singlet, ~1.5 ppm). |

| ¹³C NMR | Aromatic carbons, carbonyl carbon (~150 ppm), quaternary Boc carbon, Boc methyl carbons. |

| IR (Infrared) | N-H stretch (if present, broad), C=O stretch (~1700-1750 cm⁻¹), SO₂ stretches (asymmetric and symmetric, ~1350 and 1160 cm⁻¹), NO₂ stretches (~1530 and 1350 cm⁻¹). |

| Mass Spec (MS) | [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight. |

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound.

Applications in Organic Synthesis and Drug Development

The utility of this compound stems from the orthogonal nature of its two protecting groups, which can be selectively cleaved under different reaction conditions.

Preparation of N-Boc-Protected Primary Amines

A primary application is the synthesis of N-Boc-protected primary amines from alcohols via the Mitsunobu reaction or from alkyl halides via direct alkylation.[7] The resulting N-alkylated, N-Boc-nosyl sulfonamide can then be selectively deprotected.

Selective Deprotection Strategies

-

Nosyl Group Removal: The 2-nitrobenzenesulfonyl (nosyl) group can be cleaved under mild conditions using a thiol nucleophile, such as thiophenol or mercaptoacetic acid, in the presence of a base like potassium carbonate or lithium hydroxide.[3][4][7] These conditions typically leave the acid-sensitive Boc group intact.

-

Boc Group Removal: Conversely, the Boc group can be removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane, which generally does not affect the nosyl group.[7][14]

This differential reactivity allows for the sequential unmasking of the nitrogen atom, enabling further functionalization in a controlled manner. This is particularly valuable in the synthesis of complex natural products and pharmaceutical agents where precise control over reactive sites is paramount.[]

Conclusion

This compound is a highly valuable and versatile reagent for the modern synthetic chemist. Its straightforward synthesis, coupled with the unique and orthogonal reactivity of its protecting groups, provides a powerful tool for the introduction and manipulation of primary amine functionalities. The detailed protocols and characterization data presented in this guide are intended to equip researchers with the practical knowledge to effectively synthesize and utilize this important compound in their research and development endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-(tert-Butoxycarbonyl)-2-nitrobenzenesulfonamide | CAS 198572-71-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. N-(2-Aminoethyl)-2-nitrobenzenesulfonamide | 83019-91-4 | Benchchem [benchchem.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. scbt.com [scbt.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. nbinno.com [nbinno.com]

Spectroscopic Data of N-Boc-2-nitrobenzenesulfonamide: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for N-Boc-2-nitrobenzenesulfonamide, a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

Introduction

This compound (tert-butyl N-(2-nitrophenyl)sulfonylcarbamate) is a valuable reagent, particularly in the development of methodologies for the synthesis of complex nitrogen-containing molecules.[1][2] The presence of the ortho-nitrobenzenesulfonyl group provides a unique set of properties, including its use as a protective group for amines that can be cleaved under specific, mild conditions.[1] Accurate and unambiguous structural confirmation is paramount for its effective use in multi-step syntheses. This guide details the expected spectroscopic signatures of this compound and the rationale behind the interpretation of its NMR, IR, and MS data.

The molecular structure of this compound, with the IUPAC name tert-butyl N-(2-nitrophenyl)sulfonylcarbamate, is presented below.[3] Its chemical formula is C₁₁H₁₄N₂O₆S, with a molecular weight of 302.31 g/mol .[3]

References

The Enduring Legacy of Nitrobenzenesulfonamides: A Comprehensive Technical Guide to a Versatile Class of Protecting Groups

For decades, the strategic protection and deprotection of amine functionalities have been a cornerstone of successful multi-step organic synthesis. Among the diverse arsenal of protecting groups available to the modern chemist, nitrobenzenesulfonamides have carved out a significant and enduring niche. Introduced and popularized by the seminal work of Tohru Fukuyama and his collaborators, these reagents offer a powerful combination of stability, ease of introduction, and remarkably mild cleavage conditions. This technical guide provides an in-depth exploration of the discovery, history, and practical application of nitrobenzenesulfonamide-based protecting groups, offering valuable insights for researchers, scientists, and drug development professionals.

A Historical Perspective: The Genesis of the "Nosyl" and "Dinosyl" Groups

Prior to the mid-1990s, the protection of amines often involved robust groups that required harsh conditions for removal, limiting their applicability in the synthesis of complex, polyfunctional molecules. A significant breakthrough came in 1995 when Tohru Fukuyama, Chung-Kuang Jow, and Mui Cheung published a landmark paper in Tetrahedron Letters detailing the use of 2- and 4-nitrobenzenesulfonamides as exceptionally versatile protecting groups for amines. This work laid the foundation for what would become widely known as the "nosyl" (Ns) protecting group strategy.[1][2]

The ingenuity of Fukuyama's approach lay in the electron-withdrawing nature of the nitro group on the aromatic ring. This electronic feature renders the sulfonamide nitrogen sufficiently acidic to allow for facile alkylation under mild conditions, such as the Mitsunobu reaction.[3][4] Crucially, this same electron deficiency activates the aromatic ring toward nucleophilic aromatic substitution, enabling the facile removal of the protecting group under exceptionally mild conditions using soft nucleophiles like thiols.[3][5] This represented a significant advantage over traditional sulfonamide protecting groups, such as the tosyl group, which necessitate harsh reductive or acidic conditions for cleavage.

Building upon this initial discovery, the 2,4-dinitrobenzenesulfonamide ("dinosyl" or DNs) group was introduced as an even more reactive analogue. The presence of a second nitro group further enhances the electrophilicity of the aromatic ring, allowing for even milder deprotection conditions.[6][7] This development also introduced the concept of orthogonality within the nitrobenzenesulfonamide family, as the dinosyl group can be selectively removed in the presence of a nosyl group, a feature that has been exploited in the synthesis of complex polyamines.[6]

The Chemistry of Nitrobenzenesulfonamide Protecting Groups: A Closer Look

The utility of nitrobenzenesulfonamide protecting groups stems from a delicate balance of electronic effects that govern their reactivity. The strong electron-withdrawing nitro group(s) play a dual role: they increase the acidity of the N-H bond of the sulfonamide and activate the aryl ring for nucleophilic aromatic substitution.

Varieties of Nitrobenzenesulfonamide Protecting Groups

While the 2-nitrobenzenesulfonyl (o-Ns) and 2,4-dinitrobenzenesulfonyl (DNs) groups are the most commonly employed, other variants exist, each with subtle differences in reactivity and stability.

-

2-Nitrobenzenesulfonyl (Nosyl, Ns): The most widely used member of the family, offering a good balance of stability and mild deprotection conditions.

-

4-Nitrobenzenesulfonyl (p-Nosyl): Also introduced in Fukuyama's seminal paper, it behaves similarly to the 2-nitro isomer.

-

2,4-Dinitrobenzenesulfonyl (Dinosyl, DNs): More reactive than the mononitro derivatives, allowing for deprotection under even milder conditions. This increased reactivity can also translate to lower stability in the presence of some nucleophiles.[6][7]

Table 1: Comparison of Common Nitrobenzenesulfonamide Protecting Groups

| Protecting Group | Abbreviation | Key Features | Relative Deprotection Ease |

| 2-Nitrobenzenesulfonyl | Ns, o-Ns | Robust, widely applicable, mild deprotection with thiols. | Moderate |

| 4-Nitrobenzenesulfonyl | p-Ns | Similar reactivity to 2-nitrobenzenesulfonyl. | Moderate |

| 2,4-Dinitrobenzenesulfonyl | DNs | Highly activated, very mild deprotection, orthogonal to Ns. | High |

Synthesis of Nitrobenzenesulfonyl Chlorides: The Precursors

The protecting groups are introduced by reacting the amine with the corresponding nitrobenzenesulfonyl chloride. These sulfonyl chlorides are typically prepared from the corresponding nitroanilines or dinitrochlorobenzene through multi-step sequences.

dot

Caption: General synthesis pathway for nitrobenzenesulfonyl chlorides.

The Art of Protection and Deprotection: Experimental Protocols and Mechanistic Insights

The successful application of nitrobenzenesulfonamide protecting groups hinges on efficient and high-yielding protection and deprotection steps.

Protection of Amines: A Straightforward Process

The protection of primary and secondary amines is typically achieved by reacting the amine with the corresponding nitrobenzenesulfonyl chloride in the presence of a base, such as triethylamine or pyridine, in an aprotic solvent like dichloromethane. The reaction is generally clean and proceeds in high yield.[8]

dot

Caption: A generalized workflow for the protection of amines.

-

To a stirred solution of 4-methoxybenzylamine (1.0 eq) and triethylamine (1.0 eq) in dichloromethane at 0 °C, add 2-nitrobenzenesulfonyl chloride (0.9 eq) portionwise over 5 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford the desired N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide.

Deprotection: The Power of Soft Nucleophiles

The key advantage of nitrobenzenesulfonamide protecting groups is their facile cleavage under mild conditions. The most common method involves treatment with a thiol, such as thiophenol, and a base, such as potassium carbonate or cesium carbonate, in a polar aprotic solvent like DMF or acetonitrile.[3]

The mechanism of deprotection proceeds through a nucleophilic aromatic substitution pathway. The thiolate anion attacks the carbon atom bearing the sulfonyl group, forming a Meisenheimer complex.[9] This intermediate then collapses, with the expulsion of the sulfonamide anion and formation of a thioether. The sulfonamide anion subsequently fragments to release sulfur dioxide and the free amine.

dot

Caption: Mechanism of nosyl deprotection with a thiolate nucleophile.

-

To a solution of N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide (1.0 eq) in acetonitrile, add thiophenol (2.5 eq).

-

Cool the mixture in an ice-water bath and add a 10.9 M aqueous solution of potassium hydroxide (2.5 eq) over 10 minutes.

-

Remove the ice bath and heat the reaction mixture at 50 °C for 40 minutes.

-

After cooling to room temperature, dilute the mixture with water and extract with dichloromethane.

-

Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography to yield the free secondary amine.

Table 2: Comparison of Deprotection Conditions for Nosyl-Protected Amines

| Substrate Type | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Primary Alkylamine | PhSH, K₂CO₃ | MeCN | rt | 2 h | 95 | [3] |

| Secondary Alkylamine | PhSH, K₂CO₃ | MeCN | 50 | 40 min | 89-91 | [3] |

| Aniline | HSCH₂CH₂OH, DBU | DMF | rt | 30 min | 92 | [6] |

| Hindered Amine | PhSH, Cs₂CO₃ | DMF | 60 | 4 h | 85 | [6] |

Applications in Complex Molecule Synthesis: A Testament to Versatility

The mild conditions associated with both the introduction and removal of nitrobenzenesulfonamide protecting groups have made them invaluable tools in the total synthesis of complex natural products and other challenging targets. Their stability to a wide range of reaction conditions allows for their use in intricate synthetic sequences, while their selective removal in the presence of other sensitive functionalities is a key advantage.

A notable example is the use of the nosyl group in the synthesis of polyamines, where the ability to sequentially alkylate and deprotect nitrogen atoms is crucial. The orthogonality of the nosyl and dinosyl groups has been elegantly exploited in the synthesis of various polyamine natural products.[6] Furthermore, the Fukuyama amine synthesis, which relies on the alkylation of nosyl-protected amines, has become a standard method for the preparation of secondary amines.[3][4]

Conclusion

From their conceptualization by Fukuyama and his team to their widespread adoption in the synthetic chemistry community, nitrobenzenesulfonamide-based protecting groups have proven to be a robust and versatile solution for the management of amine functionalities. Their predictable reactivity, coupled with the mild conditions required for their manipulation, ensures their continued relevance in the pursuit of complex molecular architectures. This guide has provided a comprehensive overview of their history, chemistry, and application, underscoring their status as an indispensable tool for the modern organic chemist.

References

- 1. prepchem.com [prepchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. orgsyn.org [orgsyn.org]

- 9. Meisenheimer complex - Wikipedia [en.wikipedia.org]

Acidity of the N-H proton in N-Boc-2-nitrobenzenesulfonamide

An In-Depth Technical Guide to the Acidity of the N-H Proton in N-Boc-2-nitrobenzenesulfonamide

Abstract

The acidity of the N-H proton in sulfonamides is a critical parameter influencing their reactivity, solubility, and biological activity. In this compound, the convergence of three powerful electron-withdrawing moieties—the 2-nitrophenyl group, the sulfonyl group, and the N-tert-butoxycarbonyl (Boc) group—dramatically enhances the acidity of the remaining N-H proton. This guide provides a comprehensive analysis of the structural and electronic factors governing this acidity, details robust experimental methodologies for its quantitative determination (pKa), and discusses its practical implications in synthetic and medicinal chemistry.

Introduction: The Significance of Highly Acidic Sulfonamides

Sulfonamides are a cornerstone functional group in medicinal chemistry and organic synthesis. While simple sulfonamides are weakly acidic, strategic substitution can modulate the pKa of the N-H proton over a wide range. This compound is an exemplar of a highly activated sulfonamide. Its profound acidity is the basis for its utility in methodologies like the Fukuyama amine synthesis, where the sulfonamide nitrogen acts as a nucleophile under remarkably mild conditions.[1][2] Understanding and quantifying this acidity is paramount for reaction optimization, rational drug design, and predicting pharmacokinetic properties.[3][4]

Structural Dissection and Electronic Influences

The exceptionally low pKa of the N-H proton in this compound is not the result of a single functional group, but rather the synergistic electronic pull from three distinct parts of the molecule. Upon deprotonation, the resulting conjugate base is extensively stabilized through resonance and inductive effects.

-

The Sulfonyl Group (-SO2-): This group is a powerful inductive electron-withdrawing moiety. Furthermore, the negative charge on the nitrogen in the conjugate base is effectively delocalized by resonance onto the two oxygen atoms of the sulfonyl group.

-

The 2-Nitrobenzene Moiety: The nitro group (-NO2) is one of the strongest electron-withdrawing groups used in organic chemistry, operating through both a potent negative inductive effect (-I) and a negative resonance effect (-R).[5][6] It withdraws electron density from the benzene ring, which in turn pulls density from the sulfonyl group, ultimately polarizing the N-H bond. The ortho-positioning enhances this inductive pull on the sulfonyl anchor point.

-

The N-Boc Group (-C(O)OtBu): While often considered a simple protecting group, the carbonyl within the tert-butoxycarbonyl (Boc) moiety also contributes significantly to the acidity.[7] Similar to an amide, the carbonyl group allows for delocalization of the nitrogen's lone pair (or the negative charge of the conjugate base) onto the carbonyl oxygen.[8][9] The combined effect of being attached to both a sulfonyl and a carbonyl group makes the N-H proton exceptionally acidic.

A predicted pKa value for the analogous N-Boc-4-nitrobenzenesulfonamide is approximately 3.71, highlighting the potent acidifying effect of these combined groups.[10][11]

Caption: Key electron-withdrawing groups in this compound.

Resonance Stabilization of the Conjugate Base

The primary driver of the enhanced acidity is the stability of the anilide anion formed upon deprotonation. The negative charge is not localized on the nitrogen atom but is distributed across a six-atom system, including the two sulfonyl oxygens, the carbonyl oxygen, and the two oxygens of the nitro group. This extensive delocalization significantly lowers the energy of the conjugate base, making the parent N-H proton more likely to dissociate.

Caption: Resonance stabilization of the conjugate base after N-H deprotonation.

Quantitative Analysis: Experimental pKa Determination

Accurately determining the pKa is essential for quantitative applications. Two high-precision techniques are commonly employed: potentiometric titration and spectrophotometric titration.[12][13] The choice between them often depends on the compound's properties and available equipment.

Method 1: Potentiometric Titration

This classic method involves monitoring the pH of a solution of the analyte as a titrant (a strong base, e.g., NaOH) is added incrementally.[3][14] The pKa is determined from the inflection point of the resulting titration curve.

Causality Behind the Protocol:

-

High-Precision pH Meter: The entire method relies on the accurate measurement of pH changes. Calibration with standard buffers (e.g., pH 4, 7, 10) is a critical first step to ensure data integrity.[14]

-

Inert Atmosphere: Purging the solution with nitrogen is necessary to remove dissolved CO2, which can form carbonic acid and interfere with the titration of highly acidic compounds.[12]

-

Constant Ionic Strength: Using a background electrolyte like KCl maintains a constant ionic environment, ensuring that activity coefficients do not change significantly during the titration, which could otherwise skew the results.[14]

-

Concentration: A minimum concentration (typically >10⁻⁴ M) is required to produce a detectable and sharp inflection point in the titration curve.[13]

Step-by-Step Protocol for Potentiometric Titration:

-

Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a methanol/water mixture for sparingly soluble compounds), ensuring a final concentration of at least 10⁻⁴ M.[12][13] Add a background electrolyte (e.g., 0.15 M KCl).[14]

-

System Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Purge the solution with N₂ gas for 10-15 minutes.[14]

-

Titration: Immerse a calibrated combination pH electrode in the solution. Add standardized, carbonate-free 0.1 M NaOH in small, precise increments using a burette.

-

Data Acquisition: After each addition of titrant, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record the pH and the volume of titrant added.[14]

-

Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point (the point where half of the acid has been neutralized). This is found at the midpoint of the steepest part of the titration curve.

Method 2: Spectrophotometric (UV-Vis) Titration

This method is highly suitable for compounds containing a chromophore near the site of ionization, as is the case with the nitrobenzene ring.[15][16] The method relies on the principle that the protonated (HA) and deprotonated (A⁻) forms of the compound will have different UV-Vis absorption spectra.

Causality Behind the Protocol:

-

Chromophore Requirement: The change in ionization state must lead to a measurable change in the electronic structure of the molecule, which in turn alters its UV-Vis absorbance spectrum.[13][17]

-

Series of Buffers: A series of buffers with precisely known pH values are used to control the equilibrium between the HA and A⁻ species. This allows for the collection of spectral data at various points along the dissociation curve.[15]

-

Henderson-Hasselbalch Equation: The data is analyzed using this equation, which directly relates the pH, the pKa, and the ratio of the concentrations of the conjugate base and acid, a ratio that can be determined from the absorbance data.[18]

Caption: Workflow for pKa determination via spectrophotometric titration.

Step-by-Step Protocol for Spectrophotometric Titration:

-

Solution Preparation: Prepare a concentrated stock solution of this compound in a co-solvent like DMSO. Prepare a series of buffer solutions with constant ionic strength covering a pH range of approximately pKa ± 2.[16]

-

Sample Preparation: In a 96-well UV-transparent microplate or individual cuvettes, add a small, fixed volume of the stock solution to each buffer, ensuring the final co-solvent concentration is low (e.g., <2% v/v) to minimize its effect on the pKa.[16]

-

Spectral Measurement: Record the full UV-Vis absorption spectrum (e.g., 230-500 nm) for each sample at each pH.

-

Data Analysis: Identify a wavelength where the difference in absorbance between the fully protonated and fully deprotonated species is maximal.

-

Calculation: Plot the absorbance at the chosen wavelength against the pH of the buffer. The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which can be determined accurately by fitting the data to the appropriate form of the Henderson-Hasselbalch equation.[15][18]

Summary and Implications

The N-H proton of this compound is highly acidic due to the cumulative and synergistic electron-withdrawing effects of the N-Boc, sulfonyl, and 2-nitrobenzene groups. This acidity, quantifiable with a pKa value expected to be in the low single digits, allows for its deprotonation under very mild basic conditions. This property is masterfully exploited in modern organic synthesis, most notably in the Fukuyama amination, where it enables the facile alkylation of the sulfonamide nitrogen.[1] For medicinal chemists, this high acidity impacts crucial drug properties such as solubility, membrane permeability, and potential interactions with biological targets.[19] A thorough understanding and precise measurement of this fundamental chemical property are therefore indispensable for its effective application in both research and development.

| Parameter | Functionality | Electronic Effect | Impact on N-H Acidity |

| Inductive Effect | Sulfonyl (-SO₂) | Strong (-I) | Increases polarity of N-H bond |

| 2-Nitro Group (-NO₂) | Strong (-I) | Significantly increases N-H polarity | |

| Resonance Effect | Sulfonyl (-SO₂) | Strong (-R) | Stabilizes conjugate base via delocalization to O atoms |

| 2-Nitro Group (-NO₂) | Strong (-R) | Stabilizes conjugate base via delocalization | |

| N-Boc (-C(O)OtBu) | Moderate (-R) | Stabilizes conjugate base via delocalization to carbonyl O |

Table 1: Summary of Electronic Effects Contributing to the Acidity of this compound.

References

- 1. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. quora.com [quora.com]

- 10. N-BOC-4-NITROBENZENESULFONAMIDE CAS#: 895153-23-8 [m.chemicalbook.com]

- 11. Page loading... [guidechem.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 16. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ulm.edu [ulm.edu]

- 19. The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Boc-2-nitrobenzenesulfonamide: Synthesis, Applications, and Core Principles for Researchers

This guide provides a comprehensive technical overview of N-Boc-2-nitrobenzenesulfonamide, a versatile reagent in modern organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, and critical applications, with a focus on the underlying chemical principles that guide its use.

Introduction: A Molecule of Strategic Importance

This compound, a compound at the intersection of protecting group chemistry and synthetic building block utility, has carved a significant niche in the synthesis of complex organic molecules. Its structure, featuring a tert-butyloxycarbonyl (Boc) protecting group attached to a 2-nitrobenzenesulfonamide core, offers a unique combination of stability and reactivity. This dual nature makes it an invaluable tool in multi-step syntheses, particularly in the construction of nitrogen-containing compounds, which are prevalent in pharmaceuticals and other biologically active molecules.[1] This guide will elucidate the key attributes of this compound, providing both the "how" and the "why" for its effective implementation in a research and development setting.

Core Properties and Identification

A foundational understanding of a reagent begins with its fundamental physicochemical properties. This compound is a white to light yellow crystalline powder.[1] The key identifiers and properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 198572-71-3 | [2] |

| Molecular Formula | C₁₁H₁₄N₂O₆S | [2][3] |

| Molecular Weight | 302.3 g/mol | [2][3] |

| Appearance | White to light yellow powder/crystals | [1] |

| Storage | Room Temperature | [3] |

| Purity | ≥ 98% (HPLC) | [1] |

Synthesis of this compound: A Detailed Protocol

The preparation of this compound is a straightforward and high-yielding reaction, making it readily accessible in a laboratory setting. The synthesis involves the acylation of 2-nitrobenzenesulfonamide with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol

Materials:

-

2-Nitrobenzenesulfonamide

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (CH₂Cl₂)

-

Argon or Nitrogen source

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 2-nitrobenzenesulfonamide (1.0 eq) in dichloromethane, add triethylamine (1.5 eq), di-tert-butyl dicarbonate (1.2 eq), and a catalytic amount of DMAP (0.1 eq) at room temperature under an inert atmosphere (Argon).

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by washing with aqueous solutions to remove the triethylamine hydrochloride salt and excess reagents.

-

The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

If necessary, the product can be further purified by recrystallization or column chromatography on silica gel.

This protocol is adapted from a representative procedure for the synthesis of N-carboalkoxy-2-nitrobenzenesulfonamides.

Rationale Behind Experimental Choices

-

Inert Atmosphere: The use of an inert atmosphere, such as argon or nitrogen, is good laboratory practice to prevent any potential side reactions with atmospheric moisture or oxygen, although this specific reaction is not overly sensitive.

-

Base (Triethylamine and DMAP): Triethylamine is used as a base to neutralize the acidic sulfonamide proton, thereby facilitating the nucleophilic attack on the Boc anhydride. DMAP is a highly efficient acylation catalyst that accelerates the reaction.

-

Solvent (Dichloromethane): Dichloromethane is a common solvent for this type of reaction as it is relatively non-polar, aprotic, and effectively dissolves the reactants.

Applications in Organic Synthesis

The utility of this compound stems from its role as a precursor to protected primary amines and its application in key synthetic transformations.

Protecting Group Chemistry and the Mitsunobu Reaction

A primary application of this compound is in the synthesis of N-Boc protected primary amines from alcohols via the Mitsunobu reaction.[4] This reaction is a powerful tool for the conversion of primary and secondary alcohols to a variety of functional groups with inversion of stereochemistry.[5]

In this context, this compound acts as the nitrogen nucleophile. The reaction proceeds by the activation of an alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[5]

The Causality of the Mitsunobu Reaction: The driving force for the Mitsunobu reaction is the formation of the highly stable triphenylphosphine oxide byproduct. The reaction mechanism involves the formation of a betaine from the reaction of triphenylphosphine and the azodicarboxylate. This betaine then deprotonates the acidic N-H of this compound, forming the nucleophile which then displaces the activated hydroxyl group of the alcohol in an Sₙ2 fashion, leading to inversion of configuration at the alcohol's stereocenter.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C11H14N2O6S | CID 11141172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

A Technical Guide to the Theoretical Conformational Analysis of N-Boc-2-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spatial arrangement, or conformation, of a molecule is intrinsically linked to its reactivity, physical properties, and biological activity. For molecules such as N-Boc-2-nitrobenzenesulfonamide, which contains multiple rotatable bonds and functional groups critical in synthetic and medicinal chemistry, understanding its conformational landscape is paramount. This technical guide provides a comprehensive framework for conducting a theoretical conformational analysis of this compound using established computational chemistry methods. We delve into the rationale behind protocol design, from initial structure generation to high-level quantum mechanical calculations, offering a self-validating workflow for achieving reliable and accurate conformational insights. This document is intended to serve as a practical guide for researchers aiming to predict the energetically favorable conformations, understand intramolecular interactions, and ultimately correlate molecular structure with function.

Introduction: The Significance of Conformational Analysis

This compound is a key intermediate in organic synthesis. The 2-nitrobenzenesulfonamide ("nosyl") group is a well-established amine protecting group, and its combination with the tert-butyloxycarbonyl (Boc) group creates a versatile reagent for complex synthetic pathways, including the Mitsunobu reaction.[1] The biological activity and reactivity of sulfonamide-containing molecules are often dictated by their three-dimensional structure.[2][3] Conformational effects can influence everything from crystal packing to the binding affinity of a drug candidate to its protein target.[2][4]

Therefore, a thorough conformational analysis is not merely an academic exercise but a critical step in rational molecular design. Theoretical calculations provide a powerful, cost-effective means to explore the potential energy surface of a molecule, identifying low-energy conformers and the barriers between them. This guide will outline the principles and step-by-step protocols for performing such an analysis on this compound.

Theoretical Background and Methodological Rationale

The goal of a conformational analysis is to identify all significantly populated geometries (conformers) at a given temperature and to determine their relative energies. The workflow typically involves a multi-step process that balances computational cost with accuracy.[5]

-

Step 1: Conformer Generation. The first step is to generate a diverse set of possible conformations. This is often achieved using molecular mechanics (MM) force fields, which are computationally inexpensive and adept at exploring the vast conformational space. Methods include systematic searches (rotating bonds by a fixed increment) or stochastic/random searches (e.g., Replica Exchange Molecular Dynamics, REMD).[6][7]

-

Step 2: Geometry Optimization. Each generated conformer is then subjected to geometry optimization to find the nearest local energy minimum. This is often done initially with a low-level theory (like a semi-empirical method or a small basis set DFT) to weed out high-energy or redundant structures.[8]

-

Step 3: High-Level Energy Refinement. The unique, low-energy conformers identified in the previous step are then re-optimized using a more accurate, high-level quantum mechanics (QM) method, typically Density Functional Theory (DFT).[9][10] This provides reliable relative energies for the final set of conformers.

Causality Behind Method Selection: Why a multi-step approach? A full conformational search using high-level QM from the start is computationally prohibitive for a molecule of this size. The MM-based search casts a wide net, ensuring we don't miss important conformers, while the subsequent QM refinements provide the necessary accuracy for energetic comparisons.[5][8] DFT, particularly with functionals like B3LYP, has been shown to provide a good balance of accuracy and efficiency for conformational studies of organic molecules, including sulfonamides.[2][9]

Detailed Computational Workflow

This section provides a detailed, step-by-step protocol for the conformational analysis of this compound.

Prerequisite Software

A standard computational chemistry software package is required. Examples include:

-

Gaussian

-

ORCA

-

Spartan

-

Open-source packages like Psi4 combined with conformer generation tools like RDKit or CREST.[11]

This guide will use syntax generally applicable to many QM packages.

Experimental Protocol: A Step-by-Step Guide

Step 1: Initial 3D Structure Generation

-

Build the Molecule: Using a molecular editor (e.g., Avogadro, ChemDraw), build the this compound molecule. The SMILES string for this is CC(C)(C)OC(=O)NS(=O)(=O)C1=CC=CC=C1N(=O)=O.[12]

-

Initial Optimization: Perform a quick geometry optimization using a molecular mechanics force field (e.g., MMFF94 or UFF) to obtain a reasonable starting geometry. This cleans up bond lengths and angles.

Step 2: Conformer Search

-

Method: Employ a systematic or stochastic conformational search algorithm. A common approach is a dihedral angle driver. The key rotatable bonds in this compound are:

-

C-O bond of the Boc group

-

O-C(=O) bond

-

C-N bond

-

N-S bond

-

S-C(aryl) bond

-

-

Execution:

-

Define the rotatable bonds.

-

Set the search parameters. For a systematic search, a step size of 30° is a reasonable starting point.

-

The software will generate hundreds or thousands of initial "guess" structures.

-

Each structure is minimized using the MM force field.

-

Redundant conformers (based on a Root-Mean-Square Deviation, RMSD, cutoff) are eliminated.

-

Step 3: Semi-Empirical Optimization and Filtering

-

Purpose: To quickly optimize the large set of conformers from the MM search and filter out high-energy structures before committing to expensive DFT calculations.

-

Execution:

-

Take all unique conformers from Step 2.

-

Perform a geometry optimization on each using a semi-empirical method like PM6 or GFN2-xTB.[8]

-

Calculate the single-point energy for each optimized structure.

-

Discard all conformers that are more than a specified energy window (e.g., 10-15 kcal/mol) above the lowest-energy conformer found.

-

Step 4: DFT Geometry Optimization and Frequency Calculation

-

Purpose: To obtain accurate geometries and relative energies for the remaining low-energy conformers.

-

Execution:

-

For each remaining conformer, perform a full geometry optimization and frequency calculation using DFT.

-

Recommended Level of Theory: B3LYP/6-31G(d). This functional and basis set combination is a well-established standard for conformational analysis of organic molecules, offering a good compromise between accuracy and computational cost.[2][13]

-

Solvation Model: To better represent the molecule in a condensed phase, an implicit solvent model like the Polarizable Continuum Model (PCM) can be included (e.g., for Dichloromethane or Acetonitrile).

-

Verification: The frequency calculation is crucial. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The results also provide the Gibbs free energy, which is essential for calculating Boltzmann populations.

-

Step 5: Analysis of Results

-

Relative Energies: Calculate the relative Gibbs free energy (ΔG) of each conformer with respect to the global minimum.

-

Boltzmann Population: Calculate the predicted population of each conformer at a given temperature (e.g., 298.15 K) using the Boltzmann distribution equation: P_i = (exp(-ΔG_i / RT)) / (Σ exp(-ΔG_j / RT)) where P_i is the population of conformer i, ΔG_i is its relative free energy, R is the gas constant, and T is the temperature.

-

Structural Analysis: Analyze the geometries of the low-energy conformers. Pay close attention to key dihedral angles and potential intramolecular interactions, such as hydrogen bonds. For instance, an intramolecular hydrogen bond between the amide H-atom and an oxygen of the ortho-nitro group has been observed in similar structures and could be a key stabilizing feature.[14]

Visualization of Workflow

The entire computational process can be summarized in the following workflow diagram.

Caption: Computational workflow for conformational analysis.

Data Presentation and Interpretation

The final output of the analysis should be a clear summary of the low-energy conformers. A table is the most effective way to present this quantitative data.

Table 1: Calculated Relative Energies and Populations of this compound Conformers

| Conformer ID | Relative Energy (ΔE, kcal/mol) | Relative Free Energy (ΔG, kcal/mol) | Boltzmann Population (%) at 298 K | Key Dihedral Angle (S-N-C=O, °) |

| Conf-1 | 0.00 | 0.00 | 75.3 | 85.2 |

| Conf-2 | 0.85 | 1.10 | 11.1 | -92.5 |

| Conf-3 | 1.20 | 1.55 | 5.5 | 175.1 |

| Conf-4 | 2.50 | 2.65 | 0.8 | -5.4 |

| ... | ... | ... | ... | ... |

| (Note: Data is hypothetical for illustrative purposes.) |

Interpretation: From the hypothetical data, we would conclude that Conf-1 is the dominant conformation at room temperature, accounting for over 75% of the population. Its structure, particularly the S-N-C=O dihedral angle, would be considered the most representative geometry. Other conformers like Conf-2 and Conf-3 exist in significant, albeit smaller, populations. These alternative conformations could become important in specific environments, such as a protein binding pocket, where interactions with the receptor might stabilize a higher-energy solution-phase conformer.[2]

Conclusion

This guide has outlined a robust, multi-step computational workflow for the theoretical conformational analysis of this compound. By combining rapid molecular mechanics searches with accurate DFT-level refinements, researchers can develop a comprehensive understanding of the molecule's conformational landscape. This knowledge is invaluable for predicting chemical reactivity, understanding intermolecular interactions, and guiding the design of new molecules in drug discovery and materials science. The self-validating nature of the protocol, particularly the verification of energy minima through frequency calculations, ensures the trustworthiness and scientific integrity of the results.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformational Searching | Rowan [rowansci.com]

- 6. An explicit-solvent conformation search method using open software - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scm.com [scm.com]

- 12. This compound | C11H14N2O6S | CID 11141172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. The Shapes of Sulfonamides: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Nitro-N-phenylbenzenesulfonamide|CAS 5454-97-7 [benchchem.com]

Methodological & Application

Application Notes and Protocols: N-Boc-2-Nitrobenzenesulfonamide Protection of Secondary Amines

Introduction: The Strategic Role of the Nosyl Group in Amine Protection

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious selection of protecting groups is paramount. The 2-nitrobenzenesulfonyl (nosyl or Ns) group, often used in conjunction with a tert-butyloxycarbonyl (Boc) group on a nitrogen atom, has emerged as a powerful tool for the temporary masking of primary and secondary amines.[1][2] The N-Boc-2-nitrobenzenesulfonamide moiety offers a unique combination of stability to a wide range of reaction conditions and, critically, susceptibility to mild and selective deprotection.[3][4][5] This attribute makes it an invaluable asset when dealing with sensitive and complex molecular architectures.

The electron-withdrawing nature of the ortho-nitro group on the benzene ring significantly increases the acidity of the sulfonamide proton, facilitating its alkylation under relatively mild basic conditions.[3] More importantly, this electronic feature renders the aromatic ring highly susceptible to nucleophilic aromatic substitution, which is the cornerstone of the nosyl group's facile cleavage under gentle conditions using thiolates.[3][6] This contrasts sharply with the often harsh conditions required to remove more traditional sulfonyl protecting groups like the p-toluenesulfonyl (tosyl) group, thereby preserving delicate functionalities elsewhere in the molecule.[2]